molecular formula C9H9F2N B11743808 1-(2,3-Difluorophenyl)cyclopropanamine

1-(2,3-Difluorophenyl)cyclopropanamine

Cat. No.: B11743808
M. Wt: 169.17 g/mol
InChI Key: FOKPCNODRMAGMR-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H9F2N. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,3-difluorophenyl group and an amine group.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines .

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that can be further modified to produce active pharmaceutical ingredients. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)cyclopropanamine: Similar structure but with different fluorine substitution pattern.

    1-(2,4-Difluorophenyl)cyclopropanamine: Another isomer with distinct properties.

    1-(2,3-Dichlorophenyl)cyclopropanamine: Chlorine-substituted analogue with different reactivity.

Uniqueness

1-(2,3-Difluorophenyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(2,3-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2

InChI Key

FOKPCNODRMAGMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)F)F)N

Origin of Product

United States

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